molecular formula C22H26N2O3 B1679816 1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester CAS No. 2447-70-3

1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester

Cat. No.: B1679816
CAS No.: 2447-70-3
M. Wt: 366.5 g/mol
InChI Key: HAGBWVNSVWLTKY-ZFWLQQAWSA-N
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Mechanism of Action

Pseudoakuammigine, also known as methyl (14Z)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate or NSC381082, is a bio-active alkaloid derived from Alstonia boonei, a medicinal tree native to West Africa . This compound has been the subject of various studies due to its potential therapeutic properties.

Result of Action

It is known to be a bio-active compound , suggesting that it can interact with biological systems and potentially influence cellular processes. More research is needed to detail the specific molecular and cellular effects of Pseudoakuammigine.

Biochemical Analysis

Biochemical Properties

It is known that Pseudoakuammigine exhibits opioid activity in vivo This suggests that Pseudoakuammigine may interact with opioid receptors, a group of proteins that play a crucial role in pain perception and mood regulation

Cellular Effects

Given its opioid activity, it is likely that Pseudoakuammigine influences cell function by modulating cell signaling pathways related to pain perception and mood regulation

Molecular Mechanism

It is known that Pseudoakuammigine exhibits opioid activity in vivo , suggesting that it may bind to opioid receptors and modulate their activity This could involve binding interactions with these receptors, inhibition or activation of enzymes, and changes in gene expression

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Pseudoakuammigine involves a multi-step process starting from commercially available starting materials.", "Starting Materials": [ "3,4-dimethoxybenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "p-toluenesulfonic acid", "acetic anhydride", "hydrochloric acid", "sodium hydroxide", "methanol", "diethyl ether", "dichloromethane", "water" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxybenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate as a catalyst to form ethyl 3,4-dimethoxy-5-oxo-2-pentenoate.", "Step 2: Reduction of ethyl 3,4-dimethoxy-5-oxo-2-pentenoate with sodium borohydride to form ethyl 3,4-dimethoxy-2-penten-4-ol.", "Step 3: Cyclization of ethyl 3,4-dimethoxy-2-penten-4-ol with p-toluenesulfonic acid as a catalyst to form 4,5-dihydro-2H-pyrrol-3-ol.", "Step 4: Acetylation of 4,5-dihydro-2H-pyrrol-3-ol with acetic anhydride in the presence of hydrochloric acid to form N-acetyl-4,5-dihydro-2H-pyrrol-3-ol.", "Step 5: Oxidation of N-acetyl-4,5-dihydro-2H-pyrrol-3-ol with sodium chlorite in the presence of sodium hydroxide to form Pseudoakuammigine.", "Step 6: Purification of Pseudoakuammigine using a combination of methanol, diethyl ether, and water." ] }

CAS No.

2447-70-3

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

methyl (1S,9S,14E,15S,16R,19S)-14-ethylidene-2-methyl-18-oxa-2,12-diazahexacyclo[13.3.2.01,9.03,8.09,16.012,19]icosa-3,5,7-triene-16-carboxylate

InChI

InChI=1S/C22H26N2O3/c1-4-14-12-24-10-9-21-15-7-5-6-8-17(15)23(2)22(21)18(24)11-16(14)20(21,13-27-22)19(25)26-3/h4-8,16,18H,9-13H2,1-3H3/b14-4-/t16-,18-,20-,21-,22+/m0/s1

InChI Key

HAGBWVNSVWLTKY-ZFWLQQAWSA-N

Isomeric SMILES

C/C=C\1/CN2CC[C@@]34C5=CC=CC=C5N([C@@]36[C@@H]2C[C@@H]1[C@@]4(CO6)C(=O)OC)C

SMILES

CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C

Canonical SMILES

CC=C1CN2CCC34C5=CC=CC=C5N(C36C2CC1C4(CO6)C(=O)OC)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Pseudoakuammigine;  NSC 381082;  NSC-381082;  NSC381082

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester
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1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester
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1,2-Dihydro-1-methyl-2beta,16-(epoxymethano)akuammilan-17-oic acid methyl ester
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Customer
Q & A

Q1: What is the core structure of Pseudoakuammigine and how does it relate to other akuammiline alkaloids?

A1: Pseudoakuammigine belongs to the akuammiline alkaloids, a family of monoterpene indole alkaloids characterized by their complex cage-like structures. While most akuammiline alkaloids like akuammiline and strictamine possess a pentacyclic methanoquinolizidine core, pseudoakuammigine features a unique pentacyclic furoindoline core. []

Q2: How does modifying the structure of Pseudoakuammigine impact its activity at the μOR?

A3: Studies have shown that structural modifications can significantly influence Pseudoakuammigine's potency at the μOR. For instance, introducing a phenethyl moiety to the N1 position of Pseudoakuammigine resulted in a 70-fold increase in potency and improved selectivity for the μOR compared to the kappa opioid receptor (κOR). []

Q3: What is the significance of synthesizing Pseudoakuammigine and its derivatives?

A4: The total synthesis of Pseudoakuammigine and other akuammiline alkaloids provides valuable insights into their complex structures and allows for the preparation of derivatives. [, ] This enables researchers to explore the structure-activity relationships of these alkaloids and potentially identify more potent and selective compounds for therapeutic applications.

Q4: Can you elaborate on the total synthesis of Pseudoakuammigine?

A5: Several approaches have been employed for the total synthesis of Pseudoakuammigine. One strategy utilizes an iminium ion cascade annulation to construct the C and D rings of the pentacyclic core. [] Another approach involves a modified Fischer indolization reaction, which efficiently generates complexity within the molecule. []

Q5: What is known about the biosynthesis of Pseudoakuammigine?

A6: While the complete biosynthetic pathway of Pseudoakuammigine is not fully elucidated, studies suggest a biogenetic relationship with other alkaloids found in the same plant sources. For instance, nareline, an alkaloid isolated from Alstonia scholaris, is structurally related to akuammiline and picraline, indicating a possible common biosynthetic origin. []

Q6: Has Pseudoakuammigine been isolated from any natural sources?

A7: Yes, Pseudoakuammigine has been isolated from the seeds of the Akuamma tree (Picralima nitida). [] It is also found in Alstonia yunnanensis Diels, alongside other indole alkaloids. []

Q7: What are the potential applications of Pseudoakuammigine research?

A8: Despite its weak activity, Pseudoakuammigine serves as a valuable scaffold for developing novel opioid analgesics with improved potency and selectivity. [] Further research into its structure-activity relationships and pharmacological properties could lead to the discovery of new pain management therapies.

Q8: What analytical techniques are used to study Pseudoakuammigine?

A9: Various spectroscopic techniques are employed to characterize and analyze Pseudoakuammigine, including UV, IR, NMR, and mass spectrometry. [, , , ] These techniques provide valuable information about its structure, functional groups, and molecular weight.

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